molecular formula C23H31Cl2N3O2S2 B1243219 Thiothixene (hydrochloride) CAS No. 49746-04-5

Thiothixene (hydrochloride)

Cat. No.: B1243219
CAS No.: 49746-04-5
M. Wt: 516.5 g/mol
InChI Key: SSRKPUYBAUMQED-INHJUQNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiothixene (hydrochloride) is a chemical compound primarily used as an antipsychotic agent. It belongs to the thioxanthene class of antipsychotics and is structurally related to phenothiazines. Thiothixene (hydrochloride) is utilized in the management of schizophrenia and other psychiatric disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiothixene (hydrochloride) involves several steps. One common method includes the reaction of thioxanthene with N,N-dimethyl-3-(4-methylpiperazin-1-yl)propylamine under specific conditions to form the desired compound. The reaction typically requires a solvent such as chloroform and is conducted under controlled temperature and pressure .

Industrial Production Methods: In industrial settings, the production of Thiothixene (hydrochloride) involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The compound is then purified and crystallized to obtain the anhydrous form. The final product is packaged in light-resistant containers to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Thiothixene (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthene derivatives .

Scientific Research Applications

Thiothixene (hydrochloride) has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of thioxanthene derivatives.

    Biology: The compound is studied for its effects on neurotransmitter systems and its potential use in neuropharmacology.

    Medicine: Thiothixene (hydrochloride) is primarily used in the treatment of schizophrenia and other psychiatric disorders. It is also investigated for its potential use in treating other neurological conditions.

    Industry: The compound is used in the pharmaceutical industry for the production of antipsychotic medications

Mechanism of Action

Thiothixene (hydrochloride) exerts its effects by acting as an antagonist on various postsynaptic receptors. It primarily targets dopaminergic receptors (subtypes D1, D2, D3, and D4), leading to the inhibition of dopamine-mediated effects. Additionally, it interacts with serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha-adrenergic receptors (alpha1 and alpha2), and muscarinic receptors (M1 and M2). These interactions result in a range of pharmacological effects, including antipsychotic, anxiolytic, and antiaggressive properties .

Comparison with Similar Compounds

Thiothixene (hydrochloride) is unique among antipsychotic agents due to its specific receptor profile and pharmacological effects. Similar compounds include:

    Chlorprothixene: Another thioxanthene derivative with antipsychotic properties.

    Clopenthixol: A thioxanthene antipsychotic with a similar mechanism of action.

    Flupenthixol: Known for its use in treating schizophrenia and other psychiatric disorders.

    Zuclopenthixol: A thioxanthene antipsychotic with a distinct receptor binding profile.

    Thioproperazine: A phenothiazine derivative with antipsychotic effects.

    Pipotiazine: Another phenothiazine antipsychotic with similar therapeutic uses.

Thiothixene (hydrochloride) stands out due to its specific receptor interactions and its efficacy in managing both positive and negative symptoms of schizophrenia .

Biological Activity

Thiothixene (hydrochloride), marketed under the brand name Navane, is a thioxanthene derivative primarily used as an antipsychotic medication. It is effective in managing schizophrenia and other psychotic disorders. This article delves into the biological activity of thiothixene, focusing on its pharmacological properties, mechanisms of action, clinical effects, and case studies that highlight its therapeutic outcomes and adverse effects.

Pharmacological Profile

Thiothixene exhibits a complex pharmacological profile by acting on multiple neurotransmitter receptors in the central nervous system. The primary biological activities of thiothixene are summarized in the table below:

Receptor Type Effect Notes
Dopaminergic (D1-D4) AntagonismReduces dopaminergic activity, alleviating symptoms of schizophrenia .
Serotonergic (5-HT1, 5-HT2) AntagonismExhibits anxiolytic and antidepressant properties; may cause weight gain .
Histaminergic (H1) AntagonismLeads to sedation and potential weight gain .
Adrenergic (α1, α2) AntagonismResults in hypotension and sedation; controversial effects on pseudoparkinsonism .
Muscarinic (M1/M2) Minimal activityLack of significant anticholinergic effects .

Thiothixene's antipsychotic effects are primarily mediated through its antagonistic action on dopamine D2 and D3 receptors. This blockade reduces excessive dopaminergic transmission associated with psychotic symptoms. Additionally, thiothixene interacts with serotonergic receptors, which may contribute to its efficacy in treating mood disorders and anxiety related to psychosis .

The drug's pharmacokinetics indicate rapid absorption following oral administration, with peak plasma concentrations occurring within 1 to 3 hours. Its therapeutic effects typically manifest within 2 to 4 weeks, reaching optimal levels after several months of treatment .

Clinical Efficacy

Thiothixene has been evaluated in various clinical settings for its effectiveness in treating schizophrenia and related disorders. A notable study involved patients with borderline and schizotypal personality disorders, where thiothixene was compared to a placebo over 12 weeks. Results showed significant improvements in psychotic symptoms such as illusions and anxiety without substantial depressive effects .

Case Study: Drug-Induced Parkinsonism

A compelling case study documented a 71-year-old female who inadvertently took thiothixene instead of her prescribed antihypertensive medication. After three months of thiothixene use, she developed drug-induced Parkinsonism characterized by tremors and bradykinesia. Upon discontinuation of thiothixene, her symptoms improved significantly, illustrating the potential for adverse neurological effects associated with thiothixene use .

Adverse Effects

Thiothixene is associated with several side effects, particularly extrapyramidal symptoms (EPS) due to its dopaminergic antagonism. Common adverse effects include:

  • Extrapyramidal Symptoms : Including akathisia, tardive dyskinesia, and Parkinsonism.
  • Sedation : Resulting from histaminergic blockade.
  • Weight Gain : Often linked to serotonergic activity.
  • Hypotension : Due to adrenergic receptor antagonism.

Monitoring for hematologic side effects such as leukopenia is also essential during treatment .

Properties

Key on ui mechanism of action

Thiothixene acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects).

CAS No.

49746-04-5

Molecular Formula

C23H31Cl2N3O2S2

Molecular Weight

516.5 g/mol

IUPAC Name

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrochloride

InChI

InChI=1S/C23H29N3O2S2.2ClH/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;;/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1H/b19-8-;;

InChI Key

SSRKPUYBAUMQED-INHJUQNSSA-N

SMILES

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl

Isomeric SMILES

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl

Canonical SMILES

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl

Color/Form

White to tan crystals cis-, trans- mixture)
White to tan crystalline powde

melting_point

114-118 °C (cis-, trans- mixture)
Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/
MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/
MP: 158-160.5 °C /Thiothixene dimaleate/
MP: 229 °C /Thiothixene dioxalate/

Key on ui other cas no.

49746-04-5

physical_description

Solid

Pictograms

Irritant

solubility

66.5 [ug/mL] (The mean of the results at pH 7.4)
Pratically insoluble in water (cis-, trans- mixture)
Very soluble in chloroform;  slightly soluble in methanol, acetone (cis-, trans- mixture)
Slightly soluble in carbon tetrachloride
1.39e-02 g/L

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-cyanobenzenesulfonic Acid
3-cyanobenzenesulfonic Acid
Thiothixene (hydrochloride)
3-cyanobenzenesulfonic Acid
3-cyanobenzenesulfonic Acid
Thiothixene (hydrochloride)
3-cyanobenzenesulfonic Acid
3-cyanobenzenesulfonic Acid
Thiothixene (hydrochloride)
3-cyanobenzenesulfonic Acid
3-cyanobenzenesulfonic Acid
Thiothixene (hydrochloride)
3-cyanobenzenesulfonic Acid
Thiothixene (hydrochloride)
3-cyanobenzenesulfonic Acid
Thiothixene (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.